Ethyl 5-bromo-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-bromo-3-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-methylthiophene-2-carboxylate typically involves the bromination of 3-methylthiophene followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The resulting 5-bromo-3-methylthiophene is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with varied properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiophene derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-3-methylthiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: Thiophene derivatives are explored for their potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-3-methylthiophene-2-carboxylate
- 2-Bromo-3-methylthiophene
- 3-Methylthiophene-2-carboxylate
Uniqueness
Ethyl 5-bromo-3-methylthiophene-2-carboxylate is unique due to the presence of both the bromine atom and the ester functional group, which allows for diverse chemical modifications and applications. Its structure enables it to participate in a variety of reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-bromo-3-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZAHZICJQJSFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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